Cas no 122-88-3 (2-(4-chlorophenoxy)acetic acid)
2-(4-chlorophenoxy)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Chloro-phenoxy)acetic acid
- IUPAC
- 4-CHLOROPHENOXYACETIC ACID
- 4-CPA
- ASISCHEM P52439
- CHLOROPHENOXYACETIC ACID
- CPA
- FRUITONE
- FRUITONE(R)
- FRUITONE(TM)
- IFLAB-BB F0777-0788
- 'LGC' (1301)
- P-CHLOROPHENOXYACETIC ACID
- p-Monochlorophenoxy acetic acid
- RARECHEM AL BO 0389
- (2-chlorophenoxy)ethanoicacid
- (4-chlorophenoxy)-aceticaci
- (p-chlorophenoxy)-aceticaci
- 4-chlorophenoxyacetic
- 4-CP
- P-chlorphenoxyacetic acid
- (4-Chlorophenoxy)acetic acid
- 2-(4-Chlorophenoxy)acetic Acid
- 6-Benzylaminopurine
- p-Chlorophenoxyaceticacid Solution
- 4-ChFU
- marks4-cpa
- parachlorophenoxyacetic acid
- Sure-Set
- tomatofix
- bi12
- 4CPAe
- nsc8769
- nsc-8769
- Tomatotone
- Tomato Fix
- Acetic acid, (4-chlorophenoxy)-
- Tomato hold
- Marks 4-cpa
- Acetic acid, (p-chlorophenoxy)-
- Tomato Fix concentrate
- (p-Chlorophenoxy)acetic acid
- 4CPA
- 4-Chlorophenoxyacetate
- Caswell No. 204
- BI 12
- Kyselina 4-chlorfenoxyoctova
- para-Chlorophenoxyacetic acid
- Acetic acid, 2-(4-chlorophenoxy)-
- BRN 1211804
- BB 0217920
- PD159963
- CAS-122-88-3
- 4-chlorophenoxy acetic acid
- 4EMM3U5P3K
- NSC 8769
- WLN: QV1OR DG
- 4-Chlorphenoxyessigsaeure
- 4-06-00-00845 (Beilstein Handbook Reference)
- AKOS000103793
- AI3-30799
- Tox21_300744
- FT-0618240
- (2-chlorophenoxy)ethanoic acid
- AS-12913
- NS00015495
- (4-chlorophenoxy)-acetic acid
- Q4637113
- CHEBI:1808
- DTXSID9034282
- Cambridge id 5511235
- 4-Chlorophenoxyacetic acid, PESTANAL(R), analytical standard
- [(4-Chlorophenyl)oxy]acetic acid
- EN300-18120
- NCGC00254650-01
- EPA Pesticide Chemical Code 019401
- C07088
- 4-Chlorophenoxyacetic acid, >=98.0% (T)
- F0777-0788
- CH-100 FREE ACID
- NCGC00164254-01
- 4-CHLOROPHENOXYACETIC ACID [HSDB]
- CS-0016291
- DTXCID7014282
- L000201
- HSDB 3944
- 4-Chlorophenoxyacetic acid, BioReagent, plant cell culture tested, crystalline
- NCGC00164254-02
- (4-chloro-phenoxy)-acetic acid
- Z57181989
- CCRIS 1465
- EINECS 204-581-3
- MFCD00004305
- Q-200459
- UNII-4EMM3U5P3K
- 122-88-3
- AC-10963
- AB00355
- A50588
- TOMATONE
- AE-641/30397036
- NSC-9213
- 4-chlorophenoxyactic acid
- SCHEMBL40485
- CHEMBL178018
- Kyselina 4-chlorfenoxyoctova [Czech]
- 4-Chlorophenoxyacetic acid 4-CPA
- 1ST22683
- SureSet
- BBL007585
- pChlorophenoxyacetic acid
- Acetic acid, (4chlorophenoxy)
- DB-041694
- (4Chlorophenoxy)acetic acid
- USEPA/OPP Pesticide Code: 19401
- Marks 4CPA
- Kyselina 4chlorfenoxyoctova
- Acetic acid, (pchlorophenoxy)
- Tomatone-
- STK116608
- MSK22683
- HY-19698
- 4-Chlorophenoxyacetic acid (4-CPA)
- 4-CPA [ISO]
- FC01864
- 4-CPA;2-(4-Chloro-phenoxy)acetic acid
- 2-(4-chlorophenoxy)acetic acid
-
- MDL: MFCD00004305
- Inchi: 1S/C8H7ClO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
- InChI Key: SODPIMGUZLOIPE-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)OCC(=O)O
- BRN: 1211804
Computed Properties
- Exact Mass: 186.00800
- Monoisotopic Mass: 186.008
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.2
- Topological Polar Surface Area: 46.5
Experimental Properties
- Color/Form: White to light beige powder
- Density: 1.3245 (rough estimate)
- Melting Point: 157.0 to 161.0 deg-C
- Boiling Point: 266.91°C (rough estimate)
- Flash Point: 315.2 °C at 760mmHg
- Refractive Index: 1.5250 (estimate)
- Solubility: 957mg/l
- PSA: 46.53000
- LogP: 1.80340
- FEMA: 2874
2-(4-chlorophenoxy)acetic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P280-P301+P312+P330-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:2811
- WGK Germany:1
- Hazard Category Code: 22
- Safety Instruction: S22
- FLUKA BRAND F CODES:21
- RTECS:AG0175000
-
Hazardous Material Identification:
- Safety Term:S22
- Risk Phrases:R22
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:Store at room temperature
2-(4-chlorophenoxy)acetic acid Customs Data
- HS CODE:2916399014
- Customs Data:
China Customs Code:
2916399014Overview:
HS:2916399014 P-chlorophenoxyacetic acid and its salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:S Minimum tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Regulatory conditions:
S.Import and Export Pesticide Registration Certificate
Summary:
2916399014 .supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
2-(4-chlorophenoxy)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 25890-250G |
2-(4-chlorophenoxy)acetic acid |
122-88-3 | 250g |
¥711.57 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 25890-1KG |
2-(4-chlorophenoxy)acetic acid |
122-88-3 | 1kg |
¥2458.11 | 2023-12-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C804409-2.5kg |
4-Chlorophenoxyacetic acid |
122-88-3 | 98% | 2.5kg |
938.00 | 2021-05-17 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0683890343- 25g |
2-(4-chlorophenoxy)acetic acid |
122-88-3 | 99% | 25g |
¥ 59.1 | 2021-05-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 45391-250MG |
2-(4-chlorophenoxy)acetic acid |
122-88-3 | 250mg |
¥201.04 | 2025-01-16 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S18135-100g |
IUPAC |
122-88-3 | 99% | 100g |
¥50.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S18135-500g |
IUPAC |
122-88-3 | 99% | 500g |
¥170.00 | 2021-09-02 | |
| TRC | C374995-1g |
2-(4-Chlorophenoxy)acetic Acid |
122-88-3 | 1g |
$ 158.00 | 2023-09-08 | ||
| TRC | C374995-10g |
2-(4-Chlorophenoxy)acetic Acid |
122-88-3 | 10g |
$ 213.00 | 2023-09-08 | ||
| TRC | C374995-50g |
2-(4-Chlorophenoxy)acetic Acid |
122-88-3 | 50g |
$ 391.00 | 2023-09-08 |
2-(4-chlorophenoxy)acetic acid Suppliers
2-(4-chlorophenoxy)acetic acid Related Literature
-
Xucan Yuan,Chu Liu,Jing Zhao,Pengfei Zhao,Longshan Zhao Anal. Methods 2018 10 3263
-
2. Fast adsorption and removal of 2-methyl-4-chlorophenoxy acetic acid from aqueous solution with amine functionalized zirconium metal–organic frameworkCuixiang Wei,Dan Feng,Yan Xia RSC Adv. 2016 6 96339
-
Anna Syguda,Anna Gielnik,Andrzej Borkowski,Marta Wo?niak-Karczewska,Anna Parus,Aneta Piechalak,Anna Olejnik,Roman Marecik,?ukasz ?awniczak,?ukasz Chrzanowski New J. Chem. 2018 42 9819
-
Anna Syguda,Katarzyna Marcinkowska,Katarzyna Materna RSC Adv. 2016 6 63136
-
Ren Shuiying,Gao Yun,Feng Shun,Lu Yi Anal. Methods 2015 7 9130
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Chlorophenoxyacetates
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Phenoxyacetic acid derivatives Chlorophenoxyacetates
- Pesticide Chemicals Pesticide Active Ingredients Reference Substances
- Pesticide Chemicals Pesticide Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Pesticide Chemicals Fertilizers
- Pesticide Chemicals
Additional information on 2-(4-chlorophenoxy)acetic acid
Introduction to 2-(4-chlorophenoxy)acetic acid (CAS No: 122-88-3)
2-(4-chlorophenoxy)acetic acid, identified by its Chemical Abstracts Service (CAS) number 122-88-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a chlorophenyl group and an acetic acid moiety, has garnered attention due to its versatile applications in synthetic chemistry and its potential roles in drug development. The structural features of 2-(4-chlorophenoxy)acetic acid make it a valuable intermediate in the synthesis of various bioactive molecules, particularly those targeting metabolic and inflammatory pathways.
The chemical structure of 2-(4-chlorophenoxy)acetic acid consists of a benzene ring substituted with a chlorine atom at the para position relative to a phenoxy group, which is further linked to an acetic acid side chain. This arrangement imparts unique reactivity, allowing the compound to participate in nucleophilic substitution reactions, esterification processes, and other transformations essential for medicinal chemistry applications. The presence of the chloro substituent enhances the electrophilicity of the aromatic ring, making it susceptible to functionalization under appropriate conditions.
In recent years, 2-(4-chlorophenoxy)acetic acid has been explored as a key building block in the development of novel therapeutic agents. Its derivatives have shown promise in modulating enzymes and receptors involved in critical biological processes. For instance, modifications of the acetic acid moiety have led to compounds with enhanced binding affinity to targets such as fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX), which are pivotal in pain management and inflammation regulation.
One of the most compelling aspects of 2-(4-chlorophenoxy)acetic acid is its role in the synthesis of molecules with anti-inflammatory properties. Researchers have leveraged its structural framework to design analogs that exhibit selective inhibition of pro-inflammatory cytokines. These studies have highlighted the compound's potential as a scaffold for developing next-generation anti-inflammatory drugs with improved efficacy and reduced side effects. The ability to fine-tune its pharmacological profile through structural modifications makes 2-(4-chlorophenoxy)acetic acid an indispensable tool in drug discovery pipelines.
The pharmaceutical industry has also utilized 2-(4-chlorophenoxy)acetic acid in the development of metabolic modulators. Given its capacity to interact with various biological targets, it has been investigated for its effects on lipid metabolism and glucose homeostasis. Preclinical studies have demonstrated that certain derivatives of this compound can influence key enzymes such as acetyl-CoA carboxylase (ACC) and glucose-6-phosphatase, offering insights into their potential use in managing metabolic disorders.
Advances in computational chemistry have further enhanced the utility of 2-(4-chlorophenoxy)acetic acid as a pharmacophore. Molecular modeling techniques have enabled researchers to predict binding interactions and optimize lead compounds efficiently. By integrating virtual screening with experimental validation, scientists have been able to accelerate the discovery process, identifying promising candidates for further development. This synergy between computational methods and traditional synthetic approaches underscores the importance of 2-(4-chlorophenoxy)acetic acid in modern drug design.
The agrochemical sector has not been left untouched by the versatility of 2-(4-chlorophenoxy)acetic acid. Its derivatives have been explored as intermediates for synthesizing herbicides and plant growth regulators. The structural motifs present in this compound contribute to its efficacy in controlling weed growth while maintaining selectivity towards crops. Such applications highlight its broad utility beyond pharmaceuticals, reinforcing its significance as a multifunctional chemical entity.
From a synthetic chemistry perspective, 2-(4-chlorophenoxy)acetic acid serves as a versatile precursor for constructing more complex molecules. Its reactivity allows for diverse transformations, including cross-coupling reactions, hydrolysis, and oxidation processes. These synthetic pathways are crucial for generating libraries of compounds for high-throughput screening (HTS), a cornerstone of modern drug discovery efforts. The ease with which derivatives can be generated from 122-88-3 underscores its value as a starting material in both academic and industrial settings.
The environmental impact of using 2-(4-chlorophenoxy)acetic acid has also been a subject of interest. While its applications are vast, researchers are continually evaluating its biodegradability and potential ecological effects. Efforts are underway to develop greener synthetic routes that minimize waste and reduce environmental footprint without compromising yield or purity. Such initiatives align with broader trends toward sustainable chemistry practices.
In conclusion, 2-(4-chlorophenoxy)acetic acid (CAS No: 122-88-3) remains a cornerstone compound in organic synthesis and pharmaceutical research due to its structural versatility and broad applicability. Its role in developing anti-inflammatory agents, metabolic modulators, agrochemicals, and synthetic intermediates underscores its importance across multiple scientific disciplines. As research continues to uncover new applications and refine synthetic methodologies, this compound will undoubtedly continue to play a pivotal role in advancing chemical biology and drug discovery efforts worldwide.
122-88-3 (2-(4-chlorophenoxy)acetic acid) Related Products
- 588-32-9(3-Chlorophenoxyacetic acid)
- 4841-22-9(Methyl (4-chlorophenoxy)acetate)
- 64707-06-8(Acetic acid, (4-chlorophenoxy)-, 2-phenoxyethyl ester)
- 14426-42-7(Ethyl 2-(4-chlorophenoxy)acetate)
- 13730-98-8(Sodium 4-chlorophenoxyacetate)
- 588-22-7(3,4-Dichlorophenoxyacetic acid)
- 587-64-4(2-(3,5-Dichlorophenoxy)acetic acid)
- 25178-72-7(Acetic acid,2-[(7-chloro-1-naphthalenyl)oxy]-)
- 62095-51-6(Acetic acid, (4-chlorophenoxy)-, phenyl ester)
- 62095-40-3(Acetic acid, (4-chlorophenoxy)-, 4-chlorophenyl ester)